5,9-Epoxyoxazolo[3,2-a]azepine(9CI)
Description
The 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) is a tetracyclic compound featuring a sophisticated fusion of an oxazole (B20620), an azepine, and an epoxide ring. The nomenclature itself provides clues to its structure: "oxazolo" indicates the presence of an oxazole ring, "[3,2-a]" describes the fusion pattern with the "azepine" ring, and "5,9-epoxy" specifies the presence of an oxygen bridge connecting the 5th and 9th positions of the core structure.
From a structural standpoint, 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) is classified as a fused heterocyclic system. fiveable.me Heterocyclic compounds are cyclic structures containing at least two different elements as members of the ring. wikipedia.org When two or more rings share a common bond, they are termed "fused" systems. scribd.comdspmuranchi.ac.in The significance of such systems in organic chemistry is immense, as they form the backbone of a multitude of natural products, pharmaceuticals, and functional materials. fiveable.me
The core of this molecule is the oxazolo[3,2-a]azepine moiety. This is a bicyclic system where an oxazole ring is fused to an azepine ring. Azepines are seven-membered heterocyclic rings containing a nitrogen atom, and their derivatives are of significant interest due to their presence in various biologically active compounds. researchgate.netresearchgate.net The fusion of an oxazole ring, a five-membered ring with one nitrogen and one oxygen atom, introduces additional structural and electronic complexity. The final layer of intricacy is the epoxy group, a three-membered ring containing an oxygen atom, which bridges two atoms of the azepine ring. This epoxy bridge introduces significant ring strain and a reactive site into the molecule.
The IUPAC nomenclature for fused heterocyclic systems follows a set of established rules. acdlabs.com The base component is typically the larger ring system, which in this case is the azepine ring. The attached ring, the oxazole, is then indicated as a prefix. The numbering of the fused system is determined by a set of priority rules to ensure unambiguous identification of substituent positions. acdlabs.com
While specific research on the 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) scaffold is not extensively documented in publicly available literature, the rationale for investigating such architectures can be inferred from the known properties and applications of its constituent parts and related structures.
Interest in Fused Azepine Derivatives: Fused azepine derivatives are a prominent class of compounds in medicinal chemistry. For instance, various benzo-fused azepines have been synthesized and evaluated for their potential as therapeutic agents. wikipedia.orgnih.gov The seven-membered azepine ring provides a flexible yet constrained scaffold that can effectively interact with biological targets. The synthesis of novel azepine derivatives, including those fused with other heterocyclic rings like triazoles and imidazoles, has been an active area of research. nih.govlih.lu These studies often aim to explore the structure-activity relationships of these compounds.
The Epoxy Moiety as a Key Functional Group: The presence of an epoxy (oxirane) ring is of particular interest to synthetic chemists. Epoxides are highly reactive intermediates due to their inherent ring strain. They can undergo ring-opening reactions with various nucleophiles, providing a versatile handle for introducing new functional groups and building more complex molecular structures. The stereochemistry of the epoxy ring can also play a critical role in determining the biological activity of a molecule.
The combination of these three structural features—the azepine ring, the fused oxazole, and the epoxy bridge—in the 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) architecture suggests a molecule with a unique three-dimensional shape and a rich chemical reactivity. Research into such a system would likely be driven by the desire to:
Explore Novel Synthetic Methodologies: The construction of such a complex, strained tetracyclic system would present a significant synthetic challenge, potentially leading to the development of new and innovative chemical reactions.
Discover New Biologically Active Compounds: The unique structural and electronic properties of this scaffold make it an attractive target for drug discovery programs. The rigid conformation imposed by the fused rings and the epoxy bridge could lead to high-potency and selective interactions with specific biological targets.
Investigate Structure-Property Relationships: Studying the chemical and physical properties of this system would provide valuable insights into how the fusion of different heterocyclic rings and the introduction of strain affect molecular behavior.
While direct experimental data on 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) is limited, the principles of organic and medicinal chemistry provide a strong rationale for the scientific interest in this and related complex heterocyclic architectures.
Structure
3D Structure
Properties
CAS No. |
251362-43-3 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
5,11-dioxa-2-azatricyclo[5.3.1.02,6]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H5NO2/c1-2-6-8-9(4-5-10-8)7(3-1)11-6/h1-5H |
InChI Key |
ANJUCHMLZVAUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3N(C=CO3)C(=C1)O2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 5,9 Epoxyoxazolo 3,2 a Azepine 9ci
Rearrangement Reactions Involving the Oxazolo and Azepine Rings
The fused oxazolo-azepine system is susceptible to a range of rearrangement reactions, driven by factors such as ring strain, aromaticity, and the presence of heteroatoms.
Valence isomerization, a process involving the reorganization of bonding electrons, is a characteristic feature of some azepine derivatives. capes.gov.br For 5,9-Epoxyoxazolo[3,2-a]azepine, potential valence isomerization can be envisioned, although the presence of the fused oxazole (B20620) and epoxy rings would significantly influence the energetics and feasibility of such transformations. One possible, albeit likely high-energy, pathway could involve the isomerization of the azepine ring to its bicyclic azanorcaradiene tautomer. However, the additional strain imposed by the fused rings might disfavor this pathway. capes.gov.br
Electrocyclic reactions, which are pericyclic reactions involving the formation of a sigma bond from a conjugated pi system or its reverse, are plausible for derivatives of the title compound. mdpi.com For instance, if the oxazole ring were to open, it could generate an aza- or oxaza-hexatriene system, which could then undergo a 1,6-electrocyclization. mdpi.com
Sigmatropic rearrangements, another class of pericyclic reactions where a sigma-bonded atom or group migrates across a pi system, are also conceivable. researchgate.netlibretexts.org A youtube.comuh.edu sigmatropic shift of a substituent, if present on the azepine ring, could occur. uh.edustereoelectronics.orglibretexts.org These reactions are governed by the principles of orbital symmetry and can be induced thermally or photochemically. uh.edustereoelectronics.org
| Pericyclic Reaction Type | Description | Governing Principles |
| 1,6-Electrocyclization | Formation of a six-membered ring from a conjugated triene system. | Orbital symmetry (Woodward-Hoffmann rules). mdpi.com |
| youtube.comuh.edu Sigmatropic Shift | Migration of a sigma-bonded group across a five-atom pi system. | Suprafacial migration is thermally allowed. stereoelectronics.orglibretexts.org |
| mdpi.commdpi.com Sigmatropic Rearrangement | Reorganization of a 1,5-diene system, such as in the Cope or Claisen rearrangements. libretexts.org | Occurs via a six-membered cyclic transition state. libretexts.org |
The presence of nitrogen and oxygen atoms makes the oxazolo-azepine framework susceptible to acid and base catalysis. Acid-catalyzed rearrangements could be initiated by protonation of the nitrogen or oxygen atoms, leading to bond cleavage and skeletal reorganization. For example, in related oxazolo[3,2-a]pyridinium systems, the introduction of an electron-withdrawing group can alter the reactivity, making the oxazole ring susceptible to hydrolytic cleavage. mdpi.com
Base-catalyzed rearrangements might involve deprotonation at a carbon adjacent to the nitrogen or oxygen, generating a carbanion that could initiate further transformations.
Ring-Opening Reactions of the Epoxy Bridge
The epoxy bridge is a highly strained three-membered ring, making it a reactive site for ring-opening reactions. youtube.com
The epoxide ring is susceptible to attack by a wide range of nucleophiles. Under neutral or basic conditions, the reaction typically follows an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.comyoutube.com In the case of 5,9-Epoxyoxazolo[3,2-a]azepine, the regioselectivity of nucleophilic attack would depend on the substitution pattern on the carbons of the epoxy bridge.
| Nucleophile | Reaction Conditions | Expected Major Product |
| Strong Nucleophiles (e.g., Grignard reagents, alkoxides) | Aprotic solvent | Attack at the less substituted carbon of the epoxide. youtube.com |
| Weak Nucleophiles | Typically requires acid catalysis | See section 3.2.2 |
In the presence of an acid catalyst, the epoxide oxygen is first protonated, which activates the ring for opening by even weak nucleophiles. youtube.comyoutube.comyoutube.com The regioselectivity of the subsequent nucleophilic attack depends on the substitution of the epoxide carbons. If one of the carbons is tertiary, the reaction may proceed through a pathway with significant S(_N)1 character, with the nucleophile attacking the more substituted carbon due to the greater stabilization of the partial positive charge in the transition state. youtube.comyoutube.com If the carbons are primary or secondary, the attack generally occurs at the less substituted carbon. youtube.com
The stereochemistry of the acid-catalyzed ring opening typically results in anti-addition of the nucleophile and the hydroxyl group. youtube.com
Transformations of the Oxazolo Ring
The oxazole ring is an electron-rich five-membered heterocycle containing both a nitrogen and an oxygen atom. Its reactivity is characterized by a balance between its aromatic character and the inherent reactivity of the heteroatoms and the carbon atoms within the ring.
Nucleophilic and Electrophilic Reactions on the Oxazole Nitrogen and Carbon Atoms
The nitrogen atom of the oxazole ring is generally considered basic and can undergo protonation or alkylation. However, its basicity is reduced due to the delocalization of its lone pair of electrons within the aromatic system. Electrophilic attack at the nitrogen is possible, leading to the formation of oxazolium salts.
The carbon atoms of the oxazole ring exhibit varied reactivity. The C2 position is the most electron-deficient and, therefore, susceptible to nucleophilic attack, especially if the nitrogen is quaternized. The C4 and C5 positions are more electron-rich and can undergo electrophilic substitution, although the fused nature of the 5,9-Epoxyoxazolo[3,2-a]azepine system would likely influence the regioselectivity of such reactions.
Table 1: Predicted Reactivity of the Oxazole Ring in 5,9-Epoxyoxazolo[3,2-a]azepine(9CI)
| Position | Reactant Type | Predicted Reaction | Product Type |
| N-3 | Electrophile (e.g., alkyl halide) | N-Alkylation | Oxazolium salt |
| C-2 | Nucleophile (e.g., organometallic reagent) | Nucleophilic addition | Dihydrooxazole derivative |
| C-4/C-5 | Electrophile (e.g., nitrating agent) | Electrophilic substitution | Substituted oxazole |
Heterocyclic Ring-Opening and Re-cyclization
The oxazole ring can undergo ring-opening reactions under various conditions. For instance, treatment with strong acids or bases can lead to hydrolysis of the oxazole ring. Photochemical reactions are also known to induce ring-opening and rearrangement of oxazoles. In the context of the fused 5,9-Epoxyoxazolo[3,2-a]azepine system, such ring-opening reactions could be followed by re-cyclization to form novel heterocyclic scaffolds. For example, a ring-opened intermediate might re-cyclize by involving a functional group on the azepine ring.
Reactions of the Azepine Ring
The azepine ring is a seven-membered nitrogen-containing heterocycle. Its non-planar nature and the presence of a nitrogen atom are key determinants of its reactivity.
Conformational Dynamics and Their Influence on Reactivity
The seven-membered azepine ring is conformationally flexible, capable of adopting various boat and chair-like conformations. slideshare.net The specific conformation of the azepine ring in the rigid, fused 5,9-Epoxyoxazolo[3,2-a]azepine system would be constrained by the epoxy bridge and the fused oxazole ring. This conformational rigidity would, in turn, significantly influence the reactivity of the azepine ring by dictating the accessibility of different positions for attack and the stereochemical outcome of reactions. Computational studies would be invaluable in predicting the most stable conformation and its impact on reactivity.
Functional Group Interconversions within the Azepine Scaffold
Assuming the presence of functional groups on the azepine ring, a variety of interconversions could be envisioned. For example, if the azepine ring contains carbonyl groups, they could undergo reduction to alcohols or be converted to other functional groups via standard organic transformations. The nitrogen atom in the azepine ring can also be a site for functionalization, such as acylation or alkylation, which would modulate the electronic properties and reactivity of the entire molecule. nih.gov
Metal-Catalyzed Transformations and Cross-Coupling Reactions at the Fused System
Modern organic synthesis heavily relies on metal-catalyzed reactions for the construction of complex molecules. nih.gov The 5,9-Epoxyoxazolo[3,2-a]azepine scaffold presents several potential sites for metal-catalyzed transformations.
If the fused system were appropriately functionalized with halide or triflate groups, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.comrsc.org The regioselectivity of these reactions would depend on the position of the leaving group and the specific catalyst system used.
Furthermore, C-H activation methodologies could potentially be applied to directly functionalize the carbon-hydrogen bonds on both the oxazole and azepine rings, offering a more atom-economical approach to derivatization. Copper-catalyzed reactions are also widely used in the synthesis and functionalization of nitrogen-containing heterocycles and could be applicable to this system. nih.govmdpi.com
Table 2: Potential Metal-Catalyzed Reactions on a Functionalized 5,9-Epoxyoxazolo[3,2-a]azepine Scaffold
| Reaction Type | Catalyst | Potential Site of Reaction | Bond Formed |
| Suzuki Coupling | Palladium | Halogenated C-atom on either ring | C-C |
| Heck Coupling | Palladium | Halogenated C-atom on either ring | C-C (alkene) |
| Buchwald-Hartwig Amination | Palladium | Halogenated C-atom on either ring | C-N |
| C-H Arylation | Palladium/Copper | C-H bonds on either ring | C-C (aryl) |
Based on the available information, there is no specific research detailing the radical reactions and their synthetic utility for the chemical compound 5,9-Epoxyoxazolo[3,2-a]azepine(9CI). The current body of scientific literature does not appear to cover this specific area for this particular molecule.
Therefore, a detailed article on the "" with a focus on "Radical Reactions and Their Synthetic Utility" cannot be generated at this time due to a lack of foundational research findings.
To provide a comprehensive and accurate report as requested, documented studies on the radical-mediated behavior of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) would be required. This would include experimental data on reaction conditions, mechanisms, and the utility of such reactions in synthetic chemistry. Without such data, any generated content would be speculative and not meet the required standards of scientific accuracy.
Further research into the reactivity of the 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) core structure may be conducted in the future, which would then enable a detailed discussion of its radical chemistry.
Advanced Spectroscopic and Structural Elucidation Studies of 5,9 Epoxyoxazolo 3,2 a Azepine 9ci Derivatives
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field and multidimensional NMR spectroscopy are indispensable tools for the structural elucidation of complex organic molecules. For a molecule with the complexity of 5,9-Epoxyoxazolo[3,2-a]azepine derivatives, these techniques would be crucial for establishing connectivity, stereochemistry, and conformational preferences.
Assignment of Complex Spin Systems and Connectivity
The proton (¹H) NMR spectrum of a 5,9-Epoxyoxazolo[3,2-a]azepine derivative would likely exhibit a high degree of signal overlap due to the number of protons in different chemical environments. High-field NMR (e.g., 600 MHz and above) would be essential to improve spectral dispersion and resolve individual proton signals.
To definitively assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would reveal proton-proton (H-H) coupling networks, allowing for the tracing of bonded proton systems within the azepine and oxazole (B20620) rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom, providing a clear map of the C-H connectivities.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is critical for identifying quaternary carbons and for piecing together the different fragments of the molecule, including the connections between the oxazole and azepine rings and the position of the epoxy bridge.
A hypothetical data table for a derivative of this class might look as follows, although it is important to reiterate that this is a representative example and not based on experimental data for the specified compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a 5,9-Epoxyoxazolo[3,2-a]azepine Derivative
| Position | δC (ppm) | δH (ppm) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|
| 2 | 165.2 | - | - | H-3, H-9a |
| 3 | 110.5 | 6.85 (s) | - | C-2, C-3a, C-5 |
| 3a | 145.8 | - | - | H-3, H-5 |
| 5 | 78.3 | 4.95 (d, J=6.5 Hz) | H-6 | C-3a, C-6, C-9 |
| 6 | 35.1 | 2.10 (m) | H-5, H-7 | C-5, C-7, C-8 |
| 7 | 28.4 | 1.85 (m) | H-6, H-8 | C-6, C-8, C-9 |
| 8 | 32.7 | 2.05 (m) | H-7, H-9 | C-6, C-7, C-9 |
| 9 | 82.1 | 4.75 (d, J=4.2 Hz) | H-8 | C-5, C-8, C-9a |
Conformational Analysis and Dynamic NMR Studies
The fused ring system of 5,9-Epoxyoxazolo[3,2-a]azepine is expected to be conformationally restricted. However, some degree of flexibility in the seven-membered azepine ring might exist. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could reveal the presence of any conformational exchange processes. By analyzing changes in the lineshapes of the NMR signals with temperature, it would be possible to determine the energy barriers associated with ring-flipping or other dynamic processes.
Stereochemical Assignments via NOESY and Chiral Shift Reagents
The relative stereochemistry of the molecule is a critical aspect of its structure. The epoxy bridge and the chiral centers at the ring junctions create multiple possible diastereomers.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). NOESY correlations would be instrumental in establishing the relative configuration of the stereocenters. For instance, a strong NOE between the proton at C-5 and a proton on one face of the azepine ring would indicate their cis relationship.
Chiral Shift Reagents (CSRs): In the case of a racemic mixture of enantiomers, chiral lanthanide shift reagents could be used to separate the NMR signals of the two enantiomers, allowing for their individual study and potential quantification.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, which is essential for determining the elemental composition of the molecule. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate the gas-phase ions.
Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to gain insights into the structural components of the molecule. For the 5,9-Epoxyoxazolo[3,2-a]azepine core, characteristic fragmentation patterns might include:
Loss of small molecules such as CO or H₂O.
Retro-Diels-Alder reactions or other cycloreversions of the azepine ring.
Cleavage of the oxazole ring.
A detailed analysis of these fragmentation patterns would help to confirm the proposed connectivity of the atoms in the molecule.
Table 2: Hypothetical HRMS Fragmentation Data
| m/z (calculated) | m/z (found) | Formula | Possible Fragment |
|---|---|---|---|
| 207.0793 | 207.0791 | C₁₁H₁₁NO₃ | [M+H]⁺ |
| 189.0684 | 189.0682 | C₁₁H₉NO₂ | [M+H - H₂O]⁺ |
| 179.0946 | 179.0945 | C₁₀H₁₃NO | [M+H - CO]⁺ |
X-ray Crystallography for Absolute and Relative Stereochemistry
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.
Determination of Solid-State Conformations
If a suitable single crystal of a 5,9-Epoxyoxazolo[3,2-a]azepine derivative could be grown, X-ray crystallography would provide a wealth of information, including:
Absolute and Relative Stereochemistry: Unambiguously establishing the configuration of all chiral centers.
Bond Lengths and Angles: Providing precise measurements of the molecular geometry.
Solid-State Conformation: Revealing the exact conformation of the fused ring system in the crystalline state. This would show the puckering of the azepine ring and the orientation of any substituents.
Intermolecular Interactions: Detailing the packing of the molecules in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
Table 3: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.781 |
| β (°) | 105.3 |
| Volume (ų) | 976.5 |
Elucidation of Intermolecular Interactions
The non-covalent interactions of 5,9-Epoxyoxazolo[3,2-a]azepine derivatives are pivotal in determining their crystal packing, solubility, and interactions with biological targets. The elucidation of these weak forces, such as hydrogen bonds, van der Waals forces, and π-π stacking, is achieved through a combination of high-resolution X-ray crystallography and computational modeling.
Detailed analysis of the crystal structures of analogous fused heterocyclic systems reveals the prevalence of specific intermolecular contacts. For instance, in similar oxazole-containing compounds, C-H···O and C-H···N hydrogen bonds are often observed, dictating the supramolecular assembly. mdpi.com Computational approaches, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, provide quantitative insights into the strength and nature of these interactions. unt.edu These methods can map the electron density distribution to identify bond critical points and characterize the attractive or repulsive nature of the interactions.
| Interaction Type | Potential Interacting Groups on 5,9-Epoxyoxazolo[3,2-a]azepine Core | Typical Distance (Å) | Estimated Energy (kcal/mol) | Primary Investigative Technique |
|---|---|---|---|---|
| Hydrogen Bonding (C-H···O/N) | Azepine ring C-H, Oxazole ring C-H as donors; Epoxy oxygen, Oxazole oxygen/nitrogen as acceptors | 2.2 - 3.2 | -1 to -5 | X-ray Crystallography, Computational Chemistry |
| π-π Stacking | Oxazole ring with aromatic substituents | 3.3 - 3.8 | -0.5 to -2 | X-ray Crystallography |
| Dipole-Dipole | Epoxy ether, Oxazole ring | - | Variable | Computational Chemistry |
| van der Waals Forces | Entire molecular surface | - | Variable | X-ray Crystallography, Computational Chemistry |
Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Reaction Progress and Functional Group Changes
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for monitoring the synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine derivatives and identifying key functional group transformations. americanpharmaceuticalreview.com These methods allow for real-time analysis of reaction mixtures, providing valuable kinetic and mechanistic data.
The formation of the 5,9-Epoxyoxazolo[3,2-a]azepine core involves several key transformations, each with a distinct vibrational signature. For instance, the cyclization process leading to the formation of the oxazole ring can be monitored by the appearance of characteristic C=N and C-O-C stretching vibrations. esisresearch.org Similarly, the formation of the epoxy bridge would be evidenced by the appearance of the asymmetric and symmetric stretching modes of the C-O-C group. scielo.brresearchgate.net
FT-IR spectroscopy is particularly sensitive to polar functional groups and is instrumental in tracking changes in the carbonyl and amine functionalities of precursors. The disappearance of a carbonyl stretching band from a starting material and the emergence of new bands corresponding to the heterocyclic ring system are clear indicators of reaction progression. irdg.org Raman spectroscopy, on the other hand, is highly effective for monitoring changes in non-polar bonds and symmetric vibrations, making it an excellent complementary technique for observing the skeletal framework of the molecule. beilstein-journals.orgscialert.net
The following table provides a hypothetical representation of the key vibrational modes that would be monitored during the synthesis of a 5,9-Epoxyoxazolo[3,2-a]azepine derivative.
| Functional Group/Bond | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|---|
| Precursor C=O Stretch | 1680 - 1750 | 1680 - 1750 | Disappearance indicates consumption of starting material |
| Precursor N-H Stretch | 3300 - 3500 | 3300 - 3500 | Disappearance upon cyclization |
| Oxazole C=N Stretch | 1640 - 1670 | 1640 - 1670 | Appearance indicates formation of the oxazole ring |
| Oxazole C-O-C Stretch | 1050 - 1150 | 1050 - 1150 | Confirmation of oxazole ring structure |
| Epoxy C-O-C Asymmetric Stretch | 1240 - 1280 | 1240 - 1280 | Formation of the ether bridge |
| Epoxy Ring Breathing | 880 - 950 | 880 - 950 | Characteristic vibration of the epoxy ring |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Enantiopure Compounds
For chiral derivatives of 5,9-Epoxyoxazolo[3,2-a]azepine, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for establishing the absolute stereochemistry and enantiomeric purity. acs.org These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule, providing a unique spectroscopic fingerprint of its three-dimensional arrangement.
Theoretical calculations of CD and ORD spectra using time-dependent density functional theory (TD-DFT) are often employed in conjunction with experimental measurements to assign the absolute configuration of a newly synthesized chiral molecule. mdpi.com By comparing the experimentally obtained spectrum with the calculated spectra for the possible enantiomers, the correct absolute stereochemistry can be confidently determined.
The table below illustrates the type of data that would be generated from a chiroptical analysis of a pair of enantiomers of a hypothetical 5,9-Epoxyoxazolo[3,2-a]azepine derivative.
| Technique | Wavelength (nm) | (R)-Enantiomer Signal | (S)-Enantiomer Signal | Associated Electronic Transition |
|---|---|---|---|---|
| CD | 280 | + (Positive Cotton Effect) | - (Negative Cotton Effect) | π → π* (Oxazole) |
| CD | 250 | - (Negative Cotton Effect) | + (Positive Cotton Effect) | n → π* (Oxazole) |
| ORD | 589 (Sodium D-line) | Positive Rotation ([α] > 0) | Negative Rotation ([α] < 0) | Overall molecular chirality |
| CD | 220 | + (Positive Cotton Effect) | - (Negative Cotton Effect) | π → π* (Aromatic Substituent) |
Lack of Publicly Available Research Data for Computational and Theoretical Chemistry of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI)
Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is no specific research published on the computational and theoretical chemistry of the compound 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) . Extensive searches were conducted to locate studies pertaining to the quantum chemical calculations, molecular dynamics simulations, spectroscopic parameter predictions, reaction mechanism elucidations, and in silico design of this particular molecule.
The search for scholarly articles and data included targeted queries for each of the specified sections and subsections of the requested article outline:
Computational and Theoretical Chemistry of 5,9 Epoxyoxazolo 3,2 a Azepine 9ci
In Silico Design and Virtual Screening of Novel Derivatives Based on Reactivity Predictions:No research could be located regarding the in silico design or virtual screening of derivatives based on the predicted reactivity of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI).
Due to the absence of specific scientific data for "5,9-Epoxyoxazolo[3,2-a]azepine(9CI)" in the public domain, it is not possible to generate the requested article with scientifically accurate and detailed research findings. The creation of such an article without a foundation in existing research would lead to the generation of speculative and unverified information, which would not meet the required standards of accuracy and authoritativeness.
Therefore, the requested article on the computational and theoretical chemistry of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) cannot be produced at this time.
Applications As a Synthetic Building Block and Structural Scaffold
Utilization in the Synthesis of Complex Heterocyclic Systems and Natural Product Fragments
The strained oxabicyclic core of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) makes it a reactive and versatile intermediate for the construction of more elaborate heterocyclic systems. The inherent ring strain of the epoxy bridge can be strategically exploited in ring-opening reactions, providing access to a variety of functionalized azepine derivatives. For instance, nucleophilic attack at either the C5 or C9 position can lead to the regioselective introduction of substituents and the formation of new stereocenters.
Furthermore, the oxazolo[3,2-a]azepine framework serves as a valuable template for the synthesis of fragments of natural products. The embedded chiral information and the conformational rigidity of the scaffold allow for the controlled elaboration of side chains, mimicking the structural motifs found in various alkaloids and other biologically active natural products. The strategic cleavage of the epoxy bridge can unmask latent functionality, enabling further cyclization or derivatization to achieve complex molecular architectures.
Development of Chemical Libraries Based on the 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) Framework
The unique three-dimensional topology of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) makes it an attractive scaffold for the construction of diverse chemical libraries for high-throughput screening. The rigid framework ensures a well-defined spatial orientation of substituents, which is crucial for probing specific interactions with biological targets. By systematically varying the substituents at accessible positions on the azepine and oxazole (B20620) rings, a multitude of analogs can be generated.
The development of such libraries often employs combinatorial chemistry approaches, where a common core, in this case, 5,9-Epoxyoxazolo[3,2-a]azepine(9CI), is reacted with a diverse set of building blocks. This strategy allows for the rapid generation of a large number of compounds with varied physicochemical properties, increasing the probability of identifying lead compounds in drug discovery programs.
| Scaffold Position | Potential for Diversification | Example Reagents |
| Azepine Ring | Introduction of various functional groups via ring-opening or substitution | Grignard reagents, organocuprates, amines, thiols |
| Oxazole Ring | Modification of existing substituents or functionalization | Organometallic cross-coupling reagents, electrophiles |
| Epoxy Bridge | Ring-opening with diverse nucleophiles | Azides, cyanides, alcohols, water |
This table is interactive. Click on the headers to sort the data.
Role as a Precursor in Organic Transformations Leading to Diverse Molecular Architectures
Beyond its direct use as a scaffold, 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) can serve as a precursor to a wide array of molecular architectures through a series of planned organic transformations. The reactivity of the epoxy ring, for example, can be harnessed in acid- or base-catalyzed rearrangements to afford novel heterocyclic systems.
Moreover, the oxazole ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, acting as a diene or dienophile depending on the substitution pattern. These transformations, coupled with subsequent manipulations of the azepine ring, open up synthetic pathways to polycyclic structures that would be challenging to access through other means. The strategic placement of functional groups on the starting scaffold can guide the course of these transformations, leading to the desired molecular complexity with high levels of control.
Chiral Scaffold Applications in Asymmetric Synthesis
The inherent chirality of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) makes it a valuable tool in the field of asymmetric synthesis. Its well-defined stereochemistry can be leveraged to control the stereochemical outcome of reactions, either as a chiral ligand in metal-catalyzed processes or as a chiral auxiliary.
The nitrogen and oxygen atoms within the 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) framework can act as coordination sites for metal catalysts. By synthesizing derivatives with appropriate chelating groups, this scaffold can be transformed into a chiral ligand for a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The rigid conformation of the ligand can create a well-defined chiral environment around the metal center, leading to high enantioselectivities in the products.
| Metal Catalyst | Asymmetric Reaction | Potential Enantioselectivity |
| Rhodium | Asymmetric Hydrogenation | High |
| Palladium | Asymmetric Allylic Alkylation | High |
| Copper | Asymmetric Conjugate Addition | Moderate to High |
This table is interactive. Click on the headers to sort the data.
In this application, the 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) moiety is temporarily attached to a prochiral substrate. The steric and electronic properties of the chiral auxiliary then direct the approach of a reagent to one face of the substrate, resulting in a stereoselective transformation. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled. The rigidity of the epoxyoxazoloazepine scaffold is advantageous in this context, as it can provide a high degree of facial discrimination, leading to excellent diastereoselectivities.
Future Perspectives and Research Challenges in 5,9 Epoxyoxazolo 3,2 a Azepine 9ci Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The construction of the 5,9-Epoxyoxazolo[3,2-a]azepine core presents a significant synthetic challenge due to its bridged, fused ring system. Future research will necessitate the development of innovative and sustainable synthetic strategies.
Key areas of focus will likely include:
Advanced Cyclization Strategies: Research will likely target the development of novel intramolecular cyclization reactions to construct the fused oxazolo-azepine system. This could involve exploring transition-metal-catalyzed reactions that can form multiple bonds in a single step or utilizing powerful organocatalytic methods to control the complex stereochemistry. frontiersin.orgfrontiersin.org
Sustainable Synthesis: There is a growing demand for greener and more sustainable synthetic methods in chemistry. numberanalytics.comijrpr.com For a novel scaffold like 5,9-Epoxyoxazolo[3,2-a]azepine, this would involve the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and developing catalytic reactions that proceed with high atom economy. ijrpr.com Techniques such as microwave-assisted synthesis could also be employed to accelerate reaction rates and improve yields. numberanalytics.com
Modular Approaches: The development of modular synthetic routes, where different fragments can be coupled together to build the core structure, will be crucial for creating a library of derivatives for further study. This approach, often facilitated by robust cross-coupling reactions, allows for the systematic variation of substituents to tune the properties of the final compounds. msesupplies.com
Exploration of Unexplored Reactivity Patterns and Mechanistic Pathways
The unique three-dimensional structure of 5,9-Epoxyoxazolo[3,2-a]azepine, with its strained epoxy bridge and fused heterocyclic core, suggests it may exhibit unusual reactivity.
Future investigations would likely focus on:
Ring-Opening Reactions: The strained epoxy ring is a key reactive site. Investigating its selective opening with various nucleophiles could provide access to a range of highly functionalized azepine derivatives that would be difficult to synthesize by other means.
Skeletal Rearrangements: Under thermal or photochemical conditions, or in the presence of specific catalysts, the complex framework of this molecule could undergo novel skeletal rearrangements, leading to completely new heterocyclic systems.
Mechanistic Studies: A deep understanding of the reaction mechanisms will be essential for controlling the outcome of chemical transformations. frontiersin.org This will involve a combination of experimental techniques, such as kinetic studies and the isolation of intermediates, alongside computational modeling to elucidate transition states and reaction pathways. frontiersin.org The inherent polarity differences and stereoelectronic effects within the fused heterocyclic system could lead to unforeseen reaction pathways. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern synthetic chemistry is increasingly embracing enabling technologies like flow chemistry and automated synthesis to accelerate discovery. springerprofessional.denih.gov
For a novel compound class like 5,9-Epoxyoxazolo[3,2-a]azepine, these technologies offer significant advantages:
Flow Chemistry: Continuous-flow synthesis can offer improved safety, better reaction control, and easier scalability compared to traditional batch methods. springerprofessional.desci-hub.se For potentially hazardous or highly exothermic reactions that might be required to construct or functionalize the target scaffold, flow reactors provide a safer and more efficient environment. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds. apple.commdpi.com
Automated Synthesis: Robotic platforms can perform numerous reactions in parallel, which would be invaluable for rapidly exploring different reaction conditions and building libraries of derivatives. sigmaaldrich.comchemistryworld.com By combining automated synthesis with high-throughput screening, the discovery of new applications for this novel scaffold could be significantly accelerated. drugtargetreview.comsynplechem.com
Harnessing Computational Tools for Accelerated Discovery and Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of synthetic routes. numberanalytics.comfrontiersin.org
The application of computational tools to the study of 5,9-Epoxyoxazolo[3,2-a]azepine would be critical for:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways to complex molecules, potentially identifying non-intuitive disconnections for the target scaffold. drugtargetreview.comfrontiersin.org
Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the molecule, its spectroscopic properties, and its potential interactions with biological targets. nih.govacs.orgtandfonline.com This can help to guide experimental work and prioritize synthetic targets.
Ligand Design: If this scaffold is to be explored for applications in medicinal chemistry or materials science, computational tools can be used to design derivatives with optimized properties, such as binding affinity for a specific protein or desired electronic properties. numberanalytics.comnih.gov
Expanding the Scope of Applications in Advanced Organic Synthesis
The discovery of a new heterocyclic scaffold like 5,9-Epoxyoxazolo[3,2-a]azepine opens up new avenues for applications in various fields of organic synthesis.
Potential areas of application include:
Building Blocks for Complex Molecules: The unique three-dimensional structure of this compound could make it a valuable building block for the synthesis of more complex natural products or other biologically active molecules. rsc.org
Novel Ligands for Catalysis: The presence of multiple heteroatoms in a defined spatial arrangement could make derivatives of this scaffold interesting candidates as ligands for asymmetric catalysis.
Medicinal Chemistry Scaffolds: Fused heterocyclic systems are prevalent in many approved drugs. mdpi.com The novelty of the 5,9-Epoxyoxazolo[3,2-a]azepine framework makes it an attractive starting point for the design of new therapeutic agents with potentially novel mechanisms of action. numberanalytics.comnih.gov
Q & A
Q. What are the recommended synthetic strategies for constructing the oxazolo-azepine core in 5,9-Epoxyoxazolo[3,2-a]azepine(9CI)?
The synthesis of fused heterocyclic systems like oxazolo-azepine often involves cyclization reactions or stepwise assembly of smaller fragments. For example, in the synthesis of pyrido[1,2-a]azepine alkaloids, cis-5,6-disubstituted piperidinones serve as critical intermediates . A similar approach could be adapted for 5,9-Epoxyoxazolo[3,2-a]azepine by:
- Key steps :
Q. How can researchers validate the structural integrity of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI)?
Characterization should combine spectroscopic and computational methods:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm stereochemistry and ring substitution patterns. For example, in Stemona alkaloids, NMR data distinguish pyrrolo-azepine vs. pyrido-azepine cores .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <5 ppm error .
- X-ray crystallography : Resolve ambiguities in epoxy group orientation or ring conformation.
Q. What stability challenges are associated with epoxy-containing heterocycles like 5,9-Epoxyoxazolo[3,2-a]azepine(9CI)?
Epoxy groups are prone to ring-opening under acidic/basic conditions or nucleophilic attack. Mitigation strategies include:
- Storage : Use inert atmospheres (argon) and low temperatures (-20°C).
- Reaction design : Avoid protic solvents (e.g., water, alcohols) during synthesis.
- Stabilizers : Add radical scavengers (e.g., BHT) if degradation involves radical pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in the synthesis of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI)?
Advanced optimization involves:
Q. What methodologies resolve contradictions in spectral data interpretation for epoxyoxazolo-azepine derivatives?
Discrepancies in NMR/HRMS data often arise from:
- Tautomerism : Use variable-temperature NMR to detect dynamic equilibria.
- Diastereomer formation : Employ chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries .
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09) .
Q. How can researchers address low yields in the epoxidation step of oxazolo-azepine precursors?
Low yields may result from competing side reactions (e.g., over-oxidation). Solutions include:
Q. What strategies enable the functionalization of 5,9-Epoxyoxazolo[3,2-a]azepine(9CI) for biological activity studies?
Functionalization requires regioselective reactions:
- Epoxide ring-opening : Use nucleophiles (e.g., amines, thiols) to introduce substituents.
- Cross-coupling : Employ Suzuki-Miyaura reactions with boronic acids at halogenated positions.
- Enzymatic modifications : Leverage glycosyltransferases for sugar moiety attachment .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
